Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Incidence & Clinical Presentation of DTG-

Associated Hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cat. No.: S548938

CAS No.: 1051375-16-6

Compound Focus: Dolutegravir

Get Quote

The table below summarizes key quantitative findings on DTG-related liver injury from recent studies.

Study . . . Key Risk
. Incidence of Liver Primary Pattern
Study / Data Source Population & . . Factors
. Injury of Injury .

Design Identified
Retrospective 234 HIV 29.1% (68/234) Cholestatic (98.5%  Higher
Cohort (Ethiopia) [1] patients on developed DILI of DILI cases) baseline ALP;

DTG-based prior ART

ART experience [1]

FAERS
Pharmacovigilance

2]

NIH LiverTox
Database [3]

13,007 reports
with DTG as
primary
suspected drug

Clinical trial and

post-marketing
data

Disproportional
signal for
hepatobiliary
disorders
(ROR=2.45)

ALT >3x ULN in
2%-5% of patients
(similar to
comparators)

Hepatic necrosis
(high clinical
priority in 46-65
age group)

Hepatocellular (in
reported cases of
acute injury)

Age 46-65 [2]

Underlying
hepatitis B or
C co-infection

[3]
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Proposed Mechanisms & Investigative Pathways

The molecular mechanisms of hepatotoxicity for antiretroviral drugs, including protease inhibitors used with
DTG, are under investigation. The diagram below synthesizes key pathways from the literature that may

contribute to liver injury.
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This diagram integrates pathways described for antiretroviral drugs, including those potentially relevant to DTG, based on current

molecular research [4].
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Troubleshooting Guide: Monitoring & Management
Protocols

FAQ 1: How is DTG-associated liver injury defined and monitored
in clinical trials?

A standardized definition of DILI and a consistent monitoring schedule are crucial for assessing causality

and incidence in a study cohort.

¢ DILI Diagnostic Criteria: A consensus international criteria is recommended. In the Ethiopian cohort
study, DILI was defined as serum Alkaline Phosphatase (ALP) =2 x ULN or Alanine
Aminotransferase (ALT) =5 x ULN [1].
e Pattern of Injury Classification: The "R-value" is used to classify the pattern of liver injury [1]:
o R-value = (ALT/ULN) / (ALP/ULN)
o Hepatocellular: R > 5
o Mixed:2<R<5
o Cholestatic: R <2
e Baseline and Follow-up Protocol:
o Baseline Assessment: Obtain ALT, AST, ALP, and total bilirubin before initiating DTG. This is
critical for identifying pre-existing conditions and for future causality assessment [1] [3].
o Regular Monitoring: The NIH LiverTox database recommends periodic monitoring of liver
tests. A practical schedule could be at baseline, 1 month, 3 months, 6 months, and every 6-12
months thereafter, or as dictated by the study protocol [3].

FAQ 2: What are the key risk factors to stratify patients in a study
cohort?

Identifying at-risk populations allows for targeted monitoring and analysis of safety data.

¢ Prior ART Experience: Patients with a history of previous antiretroviral regimens have shown a
higher risk of developing DILI on DTG [1].
¢ Elevated Baseline ALP: A higher baseline level of ALP was a significant predictor for subsequent

DILI in a cohort study [1].
e Co-infections: The product label for DTG notes that patients with hepatitis B or C coinfection are

susceptible to hepatitis flares upon initiation of therapy, potentially due to immune reconstitution
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syndrome. Extra vigilance is required in this subgroup [3].
e Age: Pharmacovigilance data has flagged hepatic necrosis as a high-priority concern in patients aged
46-65 [2].

FAQ 3: What is the recommended management protocol for
subjects who develop hepatotoxicity?

A predefined management plan ensures patient safety and consistent data collection across study sites.

e Confirm and Grade the Abnormality: Upon receiving a report of elevated liver enzymes, first
confirm the result and calculate the R-value to classify the injury pattern [1].

¢ Rule Out Other Causes: Systematically investigate alternative causes, including:

Viral hepatitis (A, B, C, E)

Other medications (e.g., anti-TB drugs, herbal supplements)

Alcohol use

o

(e]

[¢]

[¢]

Ischemic injury

¢ Dose Modification/Discontinuation: The NIH LiverTox guidance recommends that elevations of
serum aminotransferase levels above 5 times the ULN should lead to dose interruptions.
Permanent discontinuation should be considered if elevations persist or are associated with clinical
symptoms or jaundice [3].

e Switch Antiretroviral Therapy: After discontinuation, switching to another antiretroviral class (e.g., a
protease inhibitor-based regimen) is appropriate. Current evidence suggests little cross-sensitivity to
hepatic injury among the various HIV integrase inhibitors [5] [3].

Future Research Directions

While DTG remains a cornerstone of HIV treatment, its long-term safety profile warrants continuous

investigation [2]. Key research gaps include:

¢ Molecular Mechanisms: Further studies are needed to elucidate the precise cellular pathways
through which DTG, alone or in combination, induces liver injury [4].

¢ Real-World Evidence: More extensive pharmacoepidemiologic studies and analysis of large safety
databases (like FAERS) are crucial for identifying rare, delayed, or subgroup-specific adverse events

[2].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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